molecular formula C12H14FNO4 B1520518 2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid CAS No. 1019384-47-4

2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid

Cat. No.: B1520518
CAS No.: 1019384-47-4
M. Wt: 255.24 g/mol
InChI Key: WDQLOJRKJMUXDP-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid is a chemical compound that features a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid typically involves the following steps:

  • Boc Protection: : The amino group of 4-fluorobenzoic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.

  • Fluorination: : The benzene ring is fluorinated using a suitable fluorinating agent like Selectfluor or xenon difluoride.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. Large reactors and continuous flow systems might be used to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions would be essential to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid can undergo various chemical reactions, including:

  • Oxidation: : The benzoic acid moiety can be further oxidized to produce derivatives such as this compound derivatives.

  • Reduction: : The fluorine atom can be reduced to a hydrogen atom, although this is less common.

  • Substitution: : The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol, allowing for further functionalization of the amino group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: : Reduction reactions might use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are typically used to remove the Boc group.

Major Products Formed

  • Oxidation: : Derivatives of the benzoic acid moiety.

  • Reduction: : Hydrogenated derivatives of the fluorinated compound.

  • Substitution: : Amino derivatives after Boc group removal.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : The compound can be used to study the effects of fluorination on biological systems.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid exerts its effects depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors. The Boc group can be selectively removed to reveal the amino group, which can then participate in further reactions or binding interactions.

Comparison with Similar Compounds

2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid is similar to other fluorinated benzoic acid derivatives, but its unique feature is the presence of the Boc protecting group. This group provides stability and allows for selective deprotection, making it a valuable intermediate in organic synthesis.

Similar Compounds

  • 4-Fluorobenzoic acid

  • 2-((Methoxycarbonyl)amino)-4-fluorobenzoic acid

  • 2-((Ethoxycarbonyl)amino)-4-fluorobenzoic acid

These compounds differ in the nature of the protecting group, which influences their reactivity and applications.

Properties

IUPAC Name

4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQLOJRKJMUXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019384-47-4
Record name 2-((tert-butoxycarbonyl)amino)-4-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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